molecular formula C9H21ClN2O2S B2591129 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride CAS No. 1795507-71-9

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B2591129
CAS No.: 1795507-71-9
M. Wt: 256.79
InChI Key: UNOOGPIQLBTLOC-UHFFFAOYSA-N
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Description

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride is a chemical compound with the molecular formula C9H21ClN2O2S and a molecular weight of 256.79 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-methylpropane-2-sulfonyl group and an amine group at the 4-position, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine, which is a six-membered heterocyclic amine.

    Sulfonylation: The piperidine is reacted with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction introduces the sulfonyl group at the 1-position of the piperidine ring.

    Amination: The resulting sulfonylated piperidine is then subjected to amination at the 4-position using ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol group.

    Substitution: The amine group at the 4-position can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides, forming N-alkylated derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base form of the compound.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Methylpropane-2-sulfonyl)piperidine: Lacks the amine group at the 4-position, resulting in different chemical reactivity and biological activity.

    4-Aminopiperidine: Lacks the sulfonyl group, leading to different interactions with biological targets and different applications.

    1-(2-Methylpropane-2-sulfonyl)pyrrolidine:

The uniqueness of this compound lies in its combination of a sulfonyl group and an amine group on a piperidine ring, which imparts distinctive chemical and biological properties.

Properties

IUPAC Name

1-tert-butylsulfonylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-9(2,3)14(12,13)11-6-4-8(10)5-7-11;/h8H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOOGPIQLBTLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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